molecular formula C11H18O2 B13989037 1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one

1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one

Cat. No.: B13989037
M. Wt: 182.26 g/mol
InChI Key: FTDGFVRODVZCFZ-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the oxaspiro family, which is known for its diverse applications in various fields of science and industry. The spirocyclic framework imparts unique chemical and physical properties, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

The synthesis of 1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable ketone with a diol can lead to the formation of the spirocyclic structure. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents to facilitate the cyclization process .

Chemical Reactions Analysis

1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

Scientific Research Applications

1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to changes in metabolic pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1,1-dimethyl-2-oxaspiro[4.5]decan-8-one

InChI

InChI=1S/C11H18O2/c1-10(2)11(7-8-13-10)5-3-9(12)4-6-11/h3-8H2,1-2H3

InChI Key

FTDGFVRODVZCFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC(=O)CC2)CCO1)C

Origin of Product

United States

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